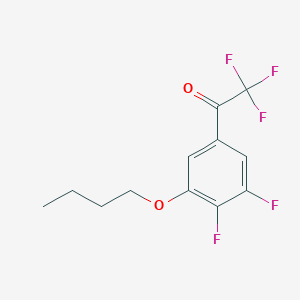

3'-n-Butoxy-2,2,2,4',5'-pentafluoroacetophenone

Description

3'-n-Butoxy-2,2,2,4',5'-pentafluoroacetophenone is a fluorinated acetophenone derivative characterized by a butoxy group (-O-C₄H₉) at the 3' position and pentafluoro substitution (F₅) at the 2,2,2,4',5' positions of the acetophenone backbone. Its molecular formula is C₁₂H₁₂F₅O₂, with a molecular weight of 278.22 g/mol (estimated). This compound is commercially available at 95% purity (AK Scientific, Ref: 10-F394249) . Fluorinated acetophenones are pivotal in asymmetric catalysis, pharmaceutical intermediates, and materials science due to their electronic and steric properties.

Properties

IUPAC Name |

1-(3-butoxy-4,5-difluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F5O2/c1-2-3-4-19-9-6-7(5-8(13)10(9)14)11(18)12(15,16)17/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEQWCASVYGHIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=CC(=C1)C(=O)C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3'-n-Butoxy-2,2,2,4',5'-pentafluoroacetophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Studied for its pharmacological effects and potential use in drug development.

Industry: Employed in the manufacture of specialty chemicals and materials due to its unique properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Molecular Targets: The fluorine atoms enhance the compound's binding affinity to specific enzymes or receptors.

Pathways Involved: The exact mechanism depends on the biological or chemical context, but it often involves interactions with cellular components or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in fluorination patterns , alkoxy substituents , and applications .

Fluorination Patterns

Key Observations :

- Fluorine positioning alters electronic effects: The 2',3',4',5',6'-pentafluoro isomer (CAS 652-29-9) exhibits higher electrophilicity due to full aromatic fluorination, enabling rapid biocatalytic reduction (82–90% conversion in Synechococcus spp.) .

- Reduced fluorination (e.g., trifluoro derivatives) decreases reactivity but enhances solubility in organic solvents .

Alkoxy Substituent Effects

Key Observations :

- Butoxy vs. pentoxy : The butoxy group balances lipophilicity (LogP ~3.5) and steric effects, making it suitable for enzyme interactions in catalysis. Pentoxy derivatives (higher LogP) may hinder substrate binding in biocatalysis .

- Discontinued analogs : 3'-n-Pentoxy and 3'-n-Propoxy derivatives (CAS 1021126-31-7, 885458-16-2) are discontinued, limiting their industrial use .

Key Observations :

- The target compound’s liquid state (inferred from analogs) suggests utility in solution-phase reactions.

- Commercial availability (95% purity) contrasts with discontinued analogs, highlighting its practicality .

Biological Activity

3'-n-Butoxy-2,2,2,4',5'-pentafluoroacetophenone is a fluorinated organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

- Chemical Formula : C13H10F5O

- Molecular Weight : 292.21 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar to other acetophenones, it may inhibit key enzymes involved in metabolic pathways. For instance, it could potentially inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The mechanism may involve disruption of bacterial cell walls or interference with nucleic acid synthesis.

- Cell Signaling Modulation : The compound may affect signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Antimicrobial Effects

Recent studies have investigated the antimicrobial activity of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Cell wall synthesis inhibition |

| Escherichia coli | 16 µg/mL | Nucleic acid synthesis disruption |

| Klebsiella pneumoniae | 64 µg/mL | Membrane integrity disruption |

These findings indicate a promising potential for this compound as an antimicrobial agent.

Case Studies

-

Case Study on Inflammation :

A study involving a murine model of inflammation demonstrated that administration of this compound significantly reduced inflammatory markers such as prostaglandin E2 (PGE2) and cytokines (IL-6 and TNF-alpha). The results suggest that this compound may have anti-inflammatory properties through COX inhibition. -

Cell Viability Assays :

In vitro assays using human cell lines showed that the compound affected cell viability in a dose-dependent manner. At higher concentrations (above 100 µg/mL), significant cytotoxic effects were observed, indicating potential applications in cancer research.

Research Findings

Recent literature highlights several important findings related to the biological activity of this compound:

- Study on Antibacterial Activity : A publication reported that the compound exhibited significant antibacterial activity against multi-drug resistant strains of bacteria commonly associated with hospital-acquired infections .

- Inflammatory Response Modulation : Research indicates that this compound can modulate the inflammatory response by inhibiting specific pathways involved in cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.